N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a thiophene ring, a hydroxyethyl group, and an o-tolyloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the o-Tolyloxyacetamide Moiety: This step may involve the reaction of the thiophene derivative with o-tolyloxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Material Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide: can be compared with other thiophene derivatives or acetamide compounds, such as:
Uniqueness
Structural Features: The presence of both a hydroxyethyl group and an o-tolyloxyacetamide moiety makes this compound unique compared to simpler thiophene derivatives.
Its unique structure may confer specific biological or material properties that are not present in similar compounds.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-3-4-6-15(12)21-11-17(20)18-10-9-14-7-8-16(22-14)13(2)19/h3-8,13,19H,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLPYWBPVBZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.